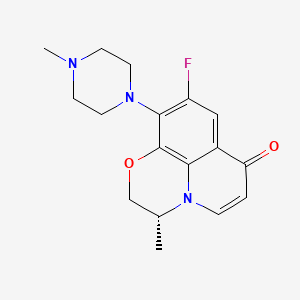

Decarboxyl ofloxacin, (R)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Decarboxyl ofloxacin, (R)- is a biochemical.

科学的研究の応用

Antibacterial Activity

Decarboxyl ofloxacin exhibits significant antibacterial activity due to its mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria. By binding to these targets, decarboxyl ofloxacin disrupts the supercoiling of bacterial DNA, leading to cell division inhibition and bacterial growth cessation. Research indicates that this compound has a high binding affinity for these enzymes, potentially enhancing its efficacy against resistant bacterial strains compared to its parent compound.

Case Study: Efficacy Against Resistant Strains

A study demonstrated that decarboxyl ofloxacin was effective against various strains of bacteria that exhibited resistance to traditional antibiotics. In vitro experiments showed that it maintained low minimum inhibitory concentrations against resistant strains, suggesting its potential as an alternative treatment option in clinical settings.

Synthesis and Modification

The synthesis of decarboxyl ofloxacin typically involves several steps optimized for high yield and purity while minimizing environmental impact. The synthetic routes are crucial for producing this compound in pharmaceutical applications. The ability to modify decarboxyl ofloxacin further allows researchers to explore new derivatives with enhanced properties or reduced side effects .

Industrial Applications

Beyond its pharmaceutical applications, decarboxyl ofloxacin serves as a precursor for synthesizing other quinolone derivatives in industrial settings. Its unique structural modifications make it a valuable compound in medicinal chemistry for developing new drug formulations.

Table 1: Comparison of Antibacterial Efficacy

| Compound | Binding Affinity | Minimum Inhibitory Concentration (µg/mL) | Resistance Profile |

|---|---|---|---|

| Decarboxyl Ofloxacin | High | 0.5 | Effective against resistant strains |

| Ofloxacin | Moderate | 2.0 | Limited against certain resistant strains |

| Ciprofloxacin | High | 1.0 | Effective but with emerging resistance |

Environmental Applications

Recent studies have explored the degradation potential of decarboxyl ofloxacin in environmental contexts, particularly regarding wastewater treatment processes. For instance, a CoFe2O4/peracetic acid system has been shown to effectively degrade decarboxyl ofloxacin in aqueous solutions, achieving removal rates exceeding 83% under optimized conditions . This highlights its potential application in environmental remediation efforts.

化学反応の分析

Decarboxylation Pathways in Advanced Oxidation Processes

(R)-ofloxacin undergoes decarboxylation primarily through reactive oxygen species (ROS) generated in catalytic systems. Key pathways include:

Pathway I: Oxazine Ring Opening and Hydroxylation

- Initial hydroxylation of the quinolone moiety leads to P1 (m/z = 354).

- Subsequent cleavage of C=C and C-N bonds forms P2 (m/z = 314), followed by demethylation to P3 (m/z = 283) .

Pathway II: Decarboxylation and Hydroxylation

- Direct decarboxylation removes the carboxyl group (-COOH) from the quinolone core, forming P4 (m/z = 334).

- Further oxidation produces P5 (m/z = 205), which undergoes C=C bond cleavage and hydroxylation to yield P6 (m/z = 194) .

Pathway IV: Defluorination and Sequential Decarboxylation

- Defluorination generates P9 (m/z = 344), followed by demethylation to P10 (m/z = 327).

- Decarboxylation of P10 produces P11 (m/z = 300), culminating in ring-opening to form P12 (m/z = 149) .

Table 1: Key Intermediates and Reactions

| Intermediate | m/z | Reaction Step | Primary Reactive Species |

|---|---|---|---|

| P4 | 334 | Decarboxylation + Hydroxylation | CH₃C(O)OO·, ¹O₂ |

| P11 | 300 | Decarboxylation of P10 | R-O·, ¹O₂ |

| P12 | 149 | Ring-opening of P11 | ·OH, R-O· |

Catalytic Activation

- CoFe₂O₄/PAA System :

Kinetic Parameters

- Rate constants (k) for decarboxylation-dominated pathways range from 0.039 to 0.073 min⁻¹ , depending on catalyst dosage and ROS concentration .

- Light power density (LPD) in photocatalytic systems (e.g., TS-1/C₃N₄) influences reaction rates, with higher LPD accelerating ROS generation and subsequent decarboxylation .

Environmental and Mechanistic Insights

- Reactive Species Contribution :

- Ecotoxicity Reduction :

特性

CAS番号 |

178964-52-8 |

|---|---|

分子式 |

C17H20FN3O2 |

分子量 |

317.36 |

IUPAC名 |

(3R)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2,3-dihydro-7H-pyrido(1,2,3-de)-1,4-benzoxazin-7-one |

InChI |

InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3/t11-/m1/s1 |

InChIキー |

XTLCAWXSWVQNHK-LLVKDONJSA-N |

SMILES |

O=C1C=CN2[C@H](C)COC3=C(N4CCN(C)CC4)C(F)=CC1=C23 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Decarboxyl ofloxacin, (R)-; UNII-X1XJ3HO9VQ; X1XJ3HO9VQ; ZINC48523202. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。